Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate
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Overview
Description
Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate typically involves the reaction of ethyl carbamate with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and a base like sodium hydroxide is used to facilitate the reaction .
Industrial Production Methods: In industrial settings, the synthesis may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment .
Comparison with Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different functional groups.
Uniqueness: Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. Its ethyl carbamate moiety enhances its solubility and bioavailability compared to other triazole derivatives .
Properties
CAS No. |
99848-29-0 |
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Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl N-(1-methyltriazol-4-yl)carbamate |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6(11)7-5-4-10(2)9-8-5/h4H,3H2,1-2H3,(H,7,11) |
InChI Key |
FJIDWUSSADDHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CN(N=N1)C |
Origin of Product |
United States |
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